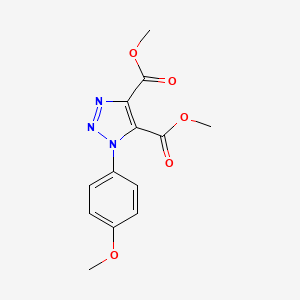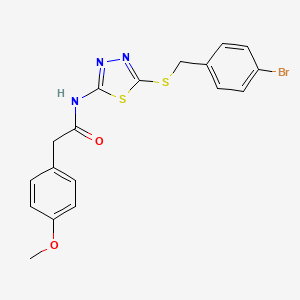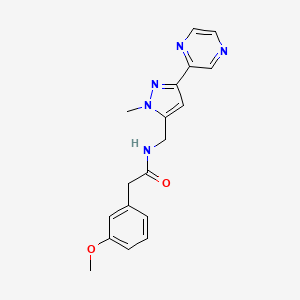
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide" is a complex organic molecule that appears to be related to various research areas, including flavoring substances, anticonvulsants, anticancer agents, and potential inhibitors of tubulin polymerization. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate or indanones . These processes may include coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide , or condensation reactions, as in the synthesis of various pyrazoles . The synthesis routes are designed to introduce specific functional groups that confer the desired properties to the final compound.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as X-ray diffraction (XRD) , and supported by computational methods like Density Functional Theory (DFT) calculations . These studies reveal the geometrical parameters, stability, and conformation of the molecules. For instance, the dihedral angle between the pyrazole and thiophene rings in a novel pyrazole derivative was found to be 78.51(13)°, indicating a twisted conformation . Similarly, different molecular conformations and hydrogen bonding patterns were observed in the crystal structures of various acetamides .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For example, the presence of amide groups can lead to hydrogen bonding interactions, as seen in the crystal structures of several related compounds . The HOMO and LUMO analysis can provide insights into the charge transfer within the molecules, which is crucial for understanding their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of spectroscopic techniques, including FT-IR, NMR, and UV-Visible spectroscopy . These studies help determine properties like thermal stability, as reported for a pyrazole derivative that was stable up to 190°C . Theoretical calculations, such as first hyperpolarizability, suggest potential applications in non-linear optics . Additionally, the solubility and photostability of these compounds can be influenced by their molecular structure, as indicated by the non-use in beverages due to potential phototransformation .
Applications De Recherche Scientifique
1. Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the synthesis of Co(II) and Cu(II) coordination complexes. They found these complexes exhibit significant antioxidant activity. This research demonstrates the potential of such compounds in developing antioxidants.
2. Herbicide Application
- Chloroacetamide derivatives, such as the one studied by Weisshaar and Böger (1989), have applications in agriculture as herbicides. They are used to control annual grasses and broad-leaved weeds in various crops.
3. Anticancer Agents
- Al-Sanea et al. (2020) Al-Sanea et al. (2020) synthesized compounds related to pyrimidine and pyrazol acetamides showing potential as anticancer agents, with certain compounds exhibiting cancer cell growth inhibition.
4. Antimicrobial Applications
- Saravanan et al. (2010) Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties and found them to exhibit significant antibacterial and antifungal activities.
5. Crystal Structure Analysis
- The study of the crystal structure of related compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide by Nayak et al. (2014) contributes to the understanding of the chemical properties and potential applications of similar acetamide derivatives.
6. Analgesic and Anti-Inflammatory Actions
- Aktürk et al. (2002) Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing potential for anticonvulsant activity. Such studies indicate the possibility of using similar compounds in pain management and inflammation control.
7. Antipsychotic Potential
- The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) show potential antipsychotic effects, suggesting the use of similar compounds in psychiatric medication.
8. Flavouring Agent in Food
- A flavouring substance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, evaluated by Younes et al. (2018) for human health implications, is used in specific food categories, demonstrating the versatility of acetamide derivatives in food technology.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)17-12-19-6-7-20-17)11-21-18(24)9-13-4-3-5-15(8-13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAHSVAGLGKIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
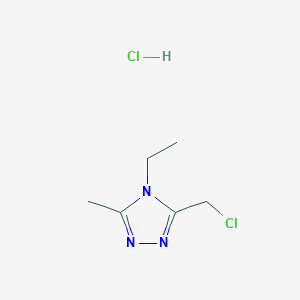
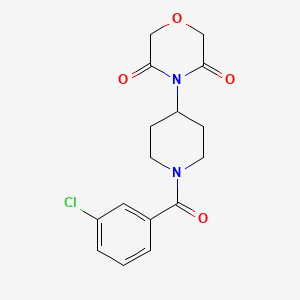
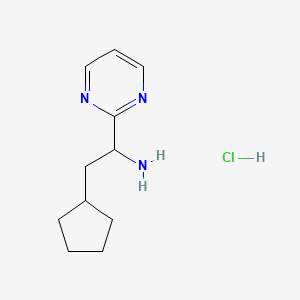
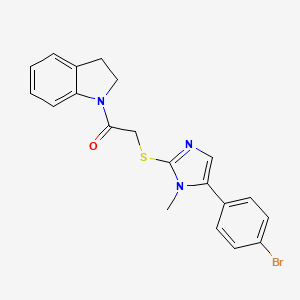
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
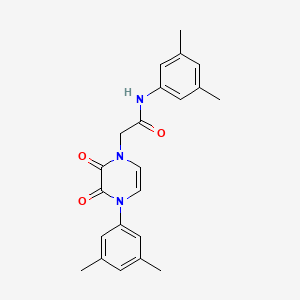
![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

